2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
100884-89-7
VCID:
VC20828923
InChI:
InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18)
SMILES:
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br
Molecular Formula:
C14H17BrN2O2S
Molecular Weight:
357.27 g/mol
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
CAS No.: 100884-89-7
Cat. No.: VC20828923
Molecular Formula: C14H17BrN2O2S
Molecular Weight: 357.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100884-89-7 |
|---|---|
| Molecular Formula | C14H17BrN2O2S |
| Molecular Weight | 357.27 g/mol |
| IUPAC Name | 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | AKSPKPBNKGAPIS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator